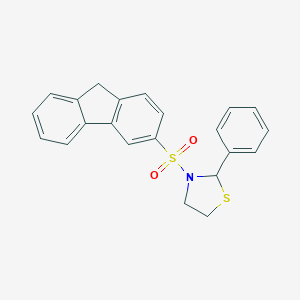![molecular formula C28H30O7 B492538 4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1'-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE](/img/structure/B492538.png)
4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1'-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1’-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular architecture makes it a subject of interest for synthetic chemists and researchers exploring novel chemical entities.
Méthodes De Préparation
The synthesis of 4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1’-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE involves multiple steps, typically starting with the preparation of the core spirocyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the spiro center. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis platforms.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the acetoxy and phenylene groups, leading to derivatives with different functional properties.
Applications De Recherche Scientifique
4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1’-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. In the industry, this compound can be used in the development of new materials with unique mechanical and optical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The acetoxy groups play a crucial role in its activity, often undergoing hydrolysis to release active metabolites. These metabolites can then interact with cellular pathways, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1’-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include other spirocyclic acetates and phenylene derivatives, but they often lack the specific combination of functional groups found in this compound, making it a valuable entity for further research and development.
Propriétés
Formule moléculaire |
C28H30O7 |
|---|---|
Poids moléculaire |
478.5g/mol |
Nom IUPAC |
[3a-(2,4-diacetyloxyphenyl)spiro[1,2,3,9a-tetrahydrocyclopenta[b]chromene-9,1'-cyclopentane]-6-yl] acetate |
InChI |
InChI=1S/C28H30O7/c1-17(29)32-20-9-11-23(24(15-20)34-19(3)31)28-14-6-7-26(28)27(12-4-5-13-27)22-10-8-21(33-18(2)30)16-25(22)35-28/h8-11,15-16,26H,4-7,12-14H2,1-3H3 |
Clé InChI |
FFWRICQTHUAKHI-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(CCCC3)C4CCCC4(O2)C5=C(C=C(C=C5)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C3(CCCC3)C4CCCC4(O2)C5=C(C=C(C=C5)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B492455.png)
![3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B492456.png)
![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B492457.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B492461.png)
![4-bromo-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B492462.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492463.png)
![4-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B492466.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-dihydro-5-acenaphthylenesulfonamide](/img/structure/B492468.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B492470.png)
![2-(4-methoxyphenyl)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492472.png)
![4-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B492473.png)
![3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine](/img/structure/B492474.png)
![2-(4-chlorophenyl)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492476.png)

